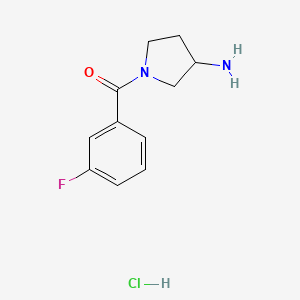

3-bromo-N-(3-fluorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

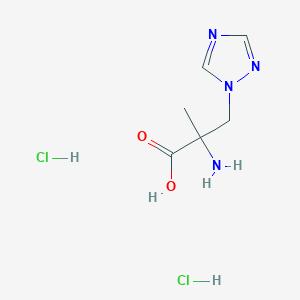

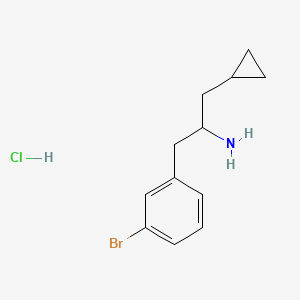

“3-bromo-N-(3-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . It is also known by its IUPAC name, Propanamide, 3-bromo-N-(3-fluorophenyl)- .

Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, has been reported in the literature . The compound is synthesized by an amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. The compound has a molecular weight of 246.08 g/mol . Further properties such as electrostatic potential and frontier molecular orbital can be analyzed using density functional theory .

Scientific Research Applications

Bromo and Fluoro Compounds in Chemical Synthesis

- Synthesis of Biphenyl Derivatives : A study detailed the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing bromo-fluoro compounds efficiently and safely (Qiu et al., 2009).

Biotechnological Applications

- Biological Production of Diols : Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications, underscores the importance of bromo and fluoro compounds in biotechnology (Xiu & Zeng, 2008).

Atmospheric and Environmental Studies

- Atmospheric Chemistry of Bromoform : Studies on the sea-to-air flux of bromoform, a brominated compound, and its implications on atmospheric chemistry, provide insights into the environmental impact and roles of brominated compounds (Quack & Wallace, 2003).

Toxicity and Safety Assessments

- Toxicity of Organic Fluorophores : Research on the toxicity of organic fluorophores used in molecular imaging indicates the importance of understanding the toxicological profiles of bromo and fluoro compounds for safe application in medical diagnostics (Alford et al., 2009).

Properties

IUPAC Name |

3-bromo-N-(3-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAWKPSQBBJGGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)